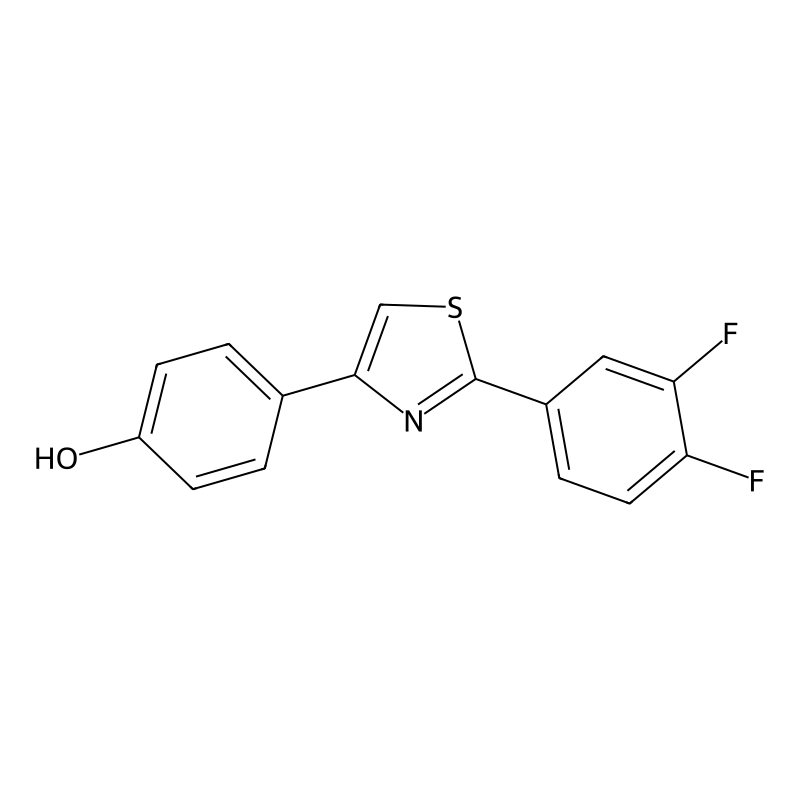

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is a complex organic compound characterized by its unique structural features, which include a phenolic group and a thiazole moiety. The compound has the molecular formula CHFN\O\S and a molecular weight of approximately 253.26 g/mol. Its structure incorporates a difluorophenyl group attached to a thiazole ring, which is further linked to a phenolic hydroxyl group. This configuration contributes to its potential biological activities and chemical reactivity.

- Esterification: Reacting with acyl chlorides to form esters.

- Ether Formation: Reacting with alkyl halides to form ethers.

- Oxidation: The hydroxyl group can be oxidized to form quinones.

The thiazole ring also provides sites for electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Research indicates that 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol exhibits significant biological activities, particularly in:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains, likely due to its ability to disrupt cellular processes.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol typically involves several steps:

- Formation of Thiazole Ring: A thiazole derivative is synthesized from appropriate starting materials such as α-halo ketones and thiourea.

- Coupling Reaction: The difluorophenyl group is introduced via a coupling reaction with an organometallic reagent or through electrophilic substitution.

- Phenolic Hydroxyl Introduction: Finally, the phenolic hydroxyl group is added through hydrolysis or direct substitution methods.

For instance, one synthetic route involves refluxing 3,4-difluorobenzaldehyde with malononitrile and a thiazole precursor in the presence of a base like sodium ethoxide .

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol has potential applications in:

- Pharmaceuticals: As a lead compound for developing new antimicrobial and anticancer agents.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

- Material Science: Utilization in creating novel materials with specific thermal or electrical properties.

Interaction studies have indicated that 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol can interact with various biological targets:

- Protein Binding: It may bind to specific enzymes or receptors involved in disease pathways, modulating their activity.

- Cellular Uptake Mechanisms: Studies suggest it may utilize endocytosis for cellular entry, influencing its bioavailability and effectiveness.

Several compounds exhibit structural similarities to 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(2-Methylthiazol-4-yl)phenol | Structure | Contains a methyl group on the thiazole ring, affecting solubility and reactivity. |

| 3-(2-Fluorophenyl)-thiazole | Structure | Lacks the phenolic hydroxyl group but retains antimicrobial properties. |

| 5-Methylthiazole | Structure | Simpler structure; primarily studied for its role in metabolic pathways. |

The uniqueness of 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol lies in its dual functionality as both an antimicrobial and anticancer agent while incorporating the difluorophenyl moiety which enhances its lipophilicity and biological activity.

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is a heterocyclic compound characterized by a thiazole ring substituted with a 3,4-difluorophenyl group and a phenolic hydroxyl moiety. Its systematic IUPAC name is 4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol, and it is also known by identifiers:

- CAS Number: 1421263-04-8 (primary) and 1421262-72-7 (alternative).

- PubChem CID: 11627064 (primary).

- SMILES:

OC1=CC=C(C2=CSC(C3=CC=C(F)C(F)=C3)=N2)C=C1.

Table 1: Key Chemical Identifiers

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₅H₉F₂NOS | |

| Molecular Weight | 289.3 g/mol | |

| InChIKey | BDBM50219646 | |

| CAS Registry Number | 1421263-04-8 (primary) |

The accurate identification of 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol relies on standardized naming conventions and unique chemical identifiers. Below is a detailed breakdown of its nomenclature and associated data.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]phenol. This name reflects the compound’s structure:

- A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) serves as the core.

- The thiazole is substituted at position 2 with a 3,4-difluorophenyl group (a benzene ring with fluorine atoms at positions 3 and 4).

- Position 4 of the thiazole is linked to a phenol group (a hydroxyl-substituted benzene ring) [1].

CAS Registry Number

Structural and Functional Features

While this article excludes applications and safety data, a brief structural overview contextualizes the compound’s identification:

The Hantzsch Era (1887-1900)

The historical development of thiazole chemistry began in 1887 when Arthur Rudolph Hantzsch first reported the systematic synthesis of thiazole derivatives [1] [2]. Hantzsch, a German chemist, established what would become known as the Hantzsch thiazole synthesis, which remains the oldest and most widely recognized method for constructing the thiazole ring system [1]. This foundational work involved the cyclization reaction between alpha-halocarbonyl compounds and various reactants containing the nitrogen-carbon-sulfur fragment, including thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones [1].

The mechanism developed by Hantzsch consisted of a nucleophilic attack by the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl compound, followed by subsequent dehydration to yield the corresponding thiazole [1]. This methodology enabled the synthesis of thiazoles with alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5 of the thiazole ring [1].

Early Structural Understanding

During the same period, Hantzsch began collaborative stereochemical studies with Alfred Werner, who would later receive the 1913 Nobel Laureate in Chemistry [2]. Their work on imine derivatives and nitrogen-containing heterocycles in 1890 provided fundamental insights into the stereochemistry of compounds with double bonds involving nitrogen [2]. This research laid the groundwork for understanding the structural requirements and spatial arrangements necessary for biological activity in thiazole derivatives.

Evolution of Synthetic Methodologies

Classical Synthesis Methods

Following Hantzsch's initial work, several additional synthetic approaches were developed to expand the accessibility of thiazole derivatives. The Gabriel synthesis emerged as an alternative method, involving the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures (170°C) [1]. Additionally, the Cook-Heilbron synthesis was developed to produce 2,4-disubstituted 5-aminothiazole derivatives through the reaction of α-aminonitriles with dithioacids or related compounds under mild reaction conditions [1].

Modern Synthetic Advances

The limitations of classical methods, particularly the strongly irritating character of α-haloketones used in Hantzsch synthesis, prompted the development of alternative approaches [1]. Castagnolo et al. developed a domino alkylation-cyclization reaction using substituted propargyl bromides and thiourea derivatives under microwave irradiation, providing access to 2-aminothiazoles with improved safety profiles [1].

Lingaraju et al. contributed significantly by developing methods for synthesizing 4,5-disubstituted thiazole derivatives from active methylene isocyanides and methyl carbodithioates [1]. This approach notably enabled the synthesis of 2-unsubstituted thiazoles, which were previously difficult to obtain through traditional Hantzsch or Cook-Heilbron methodologies [1].

Pharmaceutical Recognition and Applications

Early Therapeutic Applications (1900-1950)

The therapeutic potential of thiazole derivatives became apparent in the early 1900s when researchers began investigating their antimicrobial properties [3]. The broad spectrum of biological activities exhibited by thiazole compounds, including antibacterial, antifungal, and antiparasitic effects, established them as important scaffolds in medicinal chemistry [3].

Modern Pharmaceutical Integration (1980-Present)

The 1980s marked the beginning of intensified pharmaceutical interest in azole compounds, including thiazoles [3]. Statistical analysis revealed that approximately 59% of FDA-approved small-molecule drugs contain one or more nitrogen-based heterocycles, with thiazoles representing a significant portion of this group [1]. Notable thiazole-containing drugs include sulfathiazole, aztreonam, numerous cephalosporin antibiotics, pramipexole, edoxaban, and many others [1].

Fluorinated Thiazole Development

Emergence of Fluorinated Derivatives (2000-Present)

The development of fluorinated thiazole compounds represents a more recent advancement in the field, beginning prominently in the 2000s. Research has demonstrated that incorporation of fluorine into thiazole derivatives significantly enhances their pharmacological activity compared to non-fluorinated counterparts [4] [5]. This enhancement stems from fluorine's unique properties, including its electronegativity, size, and ability to form strong carbon-fluorine bonds that resist metabolic degradation.

Specific Fluorinated Phenyl-Thiazole Research

The specific compound 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol represents the convergence of several important medicinal chemistry trends: the established thiazole scaffold, fluorine incorporation for enhanced properties, and phenolic functionality for potential biological interactions [6] [7]. Research has shown that fluorinated phenyl thiazole derivatives exhibit enhanced biological activities, including improved metabolic stability, increased lipophilicity, and enhanced cellular penetration [6] [7].

Studies on related fluorinated thiazole compounds have demonstrated that the position of fluorine-containing groups plays a major role in biological activity [4]. For compounds containing difluorophenyl substituents, the 3,4-difluoro substitution pattern has been associated with optimal balance between activity and selectivity [6] [7].

Contemporary Research and Development

Advanced Synthesis Methods (2010-Present)

Modern thiazole synthesis has incorporated microwave-assisted methods that significantly improve reaction yields while reducing reaction times and environmental impact [1]. These green chemistry approaches have made thiazole synthesis more efficient and sustainable, supporting increased research into novel derivatives [1].

Computational Drug Design Integration (2005-Present)

The integration of molecular modeling and computational methods has revolutionized thiazole drug development since 2005 [3]. Advanced techniques including molecular docking studies, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis, and structure-activity relationship modeling have enabled more rational drug design approaches [3]. These computational tools allow researchers to predict binding affinity, optimize lead compounds, and understand the molecular basis of biological activity before synthesis [3].

Structure-Activity Relationship Studies

Extensive research has established key structure-activity relationships for thiazole derivatives. Halogen substitution, particularly fluorine, enhances biological activity, while the position of substitution significantly affects selectivity and potency [3] [6]. For phenolic thiazole compounds like 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol, the combination of the phenolic hydroxyl group with the fluorinated thiazole system potentially provides multiple sites for biological interaction and enhanced pharmacokinetic properties.